(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Peptide therapeutics Serum stability Proteolytic resistance

(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (CAS 359849-58-4) is the hydrochloride salt of trans-(1S,2S)-2-aminocyclopentanecarboxylic acid (trans-ACPC), a conformationally constrained cyclic β-amino acid with two defined chiral centers. The compound bears a five-membered cyclopentane ring bearing both a primary amine and a carboxylic acid in a trans relative configuration, providing a rigid backbone that enforces well-defined secondary structures when incorporated into peptides or peptide nucleic acids (PNAs).

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 359849-58-4
Cat. No. B1528911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
CAS359849-58-4
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
InChIKeyLVBDVNLIEHCCTP-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride (CAS 359849-58-4) – Chiral Cyclic β-Amino Acid Building Block for Foldamer and PNA Research


(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (CAS 359849-58-4) is the hydrochloride salt of trans-(1S,2S)-2-aminocyclopentanecarboxylic acid (trans-ACPC), a conformationally constrained cyclic β-amino acid with two defined chiral centers [1]. The compound bears a five-membered cyclopentane ring bearing both a primary amine and a carboxylic acid in a trans relative configuration, providing a rigid backbone that enforces well-defined secondary structures when incorporated into peptides or peptide nucleic acids (PNAs). The hydrochloride salt form (MW 165.62, C₆H₁₂ClNO₂) enhances aqueous solubility compared to the free base (MW 129.16) [1]. This building block is extensively employed as the spacer unit in acpcPNA systems and as a helix-stabilizing residue in α/β-peptide foldamers, where its (1S,2S) stereochemistry is critical for structural fidelity [2].

Why (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride Cannot Be Generically Substituted – Stereochemistry Defines Conformation and Function


The (1S,2S)-trans configuration of this cyclic β-amino acid is not a minor stereochemical detail; it is the primary determinant of its biological and biophysical utility. Simply substituting cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) or the opposite enantiomer (1R,2R)-trans-ACPC leads to dramatically different conformational and functional outcomes [1]. In coiled-coil peptide systems, trans-ACPC (i.e., the (1S,2S) isomer) preserves helical conformation with melting temperatures exceeding 60°C, while cis-ACPC substitution is structurally disruptive, causing loss of defined secondary structure even at a single peripheral position [1]. In the acpcPNA platform, the (1S,2S) spacer, when paired with (2′R,4′R)-proline, yields duplexes with DNA that exhibit thermodynamic stability superior to epi-acpcPNA (which uses (2′R,4′S)-proline paired with the same (1S,2S)-ACPC spacer) [2]. Furthermore, replacement of (1S,2S)-2-ACPC residues with natural α-alanine or β-alanine in bioactive helical peptides results in a collapse of serum proteolytic stability from hours to minutes [3]. Thus, generic substitution of this building block by any stereoisomer or natural amino acid analog cannot be assumed to preserve the desired structural or functional properties.

Quantitative Differentiation Evidence for (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride Procurement Decisions


Evidence 1 – Serum Proteolytic Half-Life: (1S,2S)-2-ACPC Peptides Retain Stability Hours vs. Minutes for α-Ala and β-Ala Analogs

In a direct head-to-head comparison within the same study, the helical peptide Mph3 containing (1S,2S)-2-ACPC residues exhibited a serum half-life (t1/2) of 2.4 hours in human serum at 37°C. In contrast, the α-Ala-substituted mutant Mph3A showed a t1/2 of less than 10 minutes, and the β-Ala-substituted mutant Mph3B showed a t1/2 of 0.59 hours. A second peptide, Mph5, displayed a t1/2 of 2.6 hours with (1S,2S)-2-ACPC, while its α-Ala analog Mph5A degraded in under 10 minutes and its β-Ala analog Mph5B had a t1/2 of 0.53 hours [1].

Peptide therapeutics Serum stability Proteolytic resistance Helical foldamers

Evidence 2 – Coiled-Coil Thermal Stability: trans-(1S,2S)-ACPC Preserves Helical Conformation, cis-ACPC Is Structurally Destructive

In a model coiled-coil peptide system, the unmodified peptide (peptide 1) exhibited a cooperative melting transition at Tm = 75°C. Peptides substituted with a single trans-ACPC (=(1S,2S)-ACPC) residue at peripheral positions (peptides 2 and 3) retained melting temperatures exceeding 60°C, indicating preserved helical stability. In stark contrast, even a single α→cis-β substitution (peptides 5 and 6) caused a dramatic decrease in thermal stability, and peptide 7 (double cis-ACPC) failed to adopt any α-helical fold [1]. Analytical ultracentrifugation confirmed that cis-ACPC substitution reduced self-association constants (logKa) from ~10 (trans-peptides) to 8.81, 8.57, and 6.91, respectively, for peptides 5, 6, and 7 [1].

Coiled-coil Foldamer Circular dichroism Thermal denaturation Peptide engineering

Evidence 3 – PNA-DNA Duplex Thermodynamic Stability: acpcPNA with (1S,2S)-ACPC Spacer Outperforms epi-acpcPNA

Molecular dynamics simulations of 9-mer polyT·polyA PNA-DNA duplexes revealed that acpcPNA (using the (2′R,4′R)-prolyl-(1S,2S)-ACPC backbone) forms thermodynamically more stable duplexes with DNA than epi-acpcPNA (using (2′R,4′S)-prolyl-(1S,2S)-ACPC) [1]. The calculated binding free energy showed higher stability for acpcPNA-DNA compared to epi-acpcPNA-DNA, consistent with published experimental thermal denaturation data [1][2]. Experimentally, acpcPNA-mix hybrids with antiparallel DNA showed Tm = 53.3°C, while acpcPNA-homoT with antiparallel DNA showed Tm = 72.5°C [3]. Unlike other PNA systems, the thermal stability of acpcPNA·DNA hybrids is largely independent of G+C content, and the hybrid is consistently more stable than the corresponding acpcPNA·RNA hybrid [2].

Peptide nucleic acid PNA-DNA hybridization Thermodynamics Molecular dynamics Antigene

Evidence 4 – Unique Inability to Form Self-Pairing Hybrids: acpcPNA with (1S,2S)-ACPC Spacer Eliminates Background Signal

The acpcPNA system, in which (1S,2S)-2-ACPC serves as the β-amino acid spacer, exhibits a unique and unprecedented behavior: it is incapable of forming self-pairing hybrids [1][2]. The difference between the Tm of acpcPNA·DNA hybrids and acpcPNA·acpcPNA self-hybrids exceeds 46°C (ΔTm > 46°C), which is substantially larger than the ΔTm observed in epi-acbcPNA (14°C) or other constrained PNA systems [2]. This property arises from the specific conformational constraints imposed by the alternating (2′R,4′R)-proline/(1S,2S)-ACPC backbone, which pre-organizes the PNA strand for antiparallel DNA binding while disfavoring parallel self-recognition [1][3].

PNA self-hybridization Probe specificity Microarray Biosensor Background reduction

Evidence 5 – Cell Membrane Permeability: (1S,2S)-2-ACPC-Containing Helical Peptides Match or Exceed R9 Cell-Penetrating Peptide

The helical peptide Mph3 (containing (1S,2S)-2-ACPC residues) exhibited a CP50 value of 340 nM in the chloroalkane cell-penetration assay, which is comparable to or slightly better than the CP50 of the well-established cell-penetrating nona-arginine (R9) peptide [1]. In contrast, the α-Ala-substituted mutant Mph3A showed a CP50 of 1030 nM (3-fold higher, indicating poorer permeability), and the β-Ala-substituted mutant Mph3B showed a CP50 of 770 nM (2.3-fold higher) [1]. This indicates that the helical conformation stabilized by (1S,2S)-2-ACPC contributes positively to cell membrane crossing efficiency.

Cell permeability Intracellular delivery Chloroalkane penetration assay CP50 Cyclic β-amino acid

Evidence 6 – Ring Size Optimization: (1S,2S)-2-ACPC Provides a Balanced PNA Scaffold Between Cyclobutane and Cyclohexane Analogs

In a systematic comparison of four- (ACBC), five- (ACPC), and six-membered (ACHC) cyclic β-amino acid spacers within the pyrrolidinyl PNA framework, the cyclopentane-based acpcPNA (using (1S,2S)-2-ACPC) showed Tm values of 72.5°C (homoT·apDNA) and 53.3°C (mix·apDNA), while the cyclobutane-based acbcPNA reached 73.8°C and 63.2°C, respectively, and the cyclohexane-based achcPNA gave <20°C [1]. Although acbcPNA yields marginally higher Tm (ΔTm = +1.3°C for homoT; +9.9°C for mix), the acpcPNA scaffold uniquely combines high DNA affinity with an inability to self-pair, a property not retained by acbcPNA [1][2]. The (1S,2S)-2-ACPC spacer thus occupies a distinct performance niche: it provides substantially better hybridization than the cyclohexane spacer and uniquely eliminates self-hybridization, which the cyclobutane spacer does not fully suppress.

Ring size optimization PNA spacer Cyclopentane Hybridization DNA affinity

High-Impact Application Scenarios for (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride Based on Quantitative Evidence


Scenario A – Intracellular Peptide Therapeutics Requiring Proteolytic Stability and Cell Permeability

As demonstrated by the serum half-life data (t1/2 = 2.4–2.6 h vs. <10 min for α-Ala analogs) and cell permeability data (CP50 = 340 nM, comparable to R9), (1S,2S)-2-ACPC is the optimal building block for helical peptide inhibitors targeting intracellular proteins. The RaPID discovery platform has successfully generated SARS-CoV-2 Mpro inhibitors using this monomer at every third position [2]. Procurement of this specific enantiomer and salt form enables ribosomal incorporation via reprogrammed genetic code for de novo discovery of proteolytically stable, cell-permeable bioactive peptides [2].

Scenario B – PNA Probe Development for Microarray and Biosensor Platforms Requiring Zero Self-Hybridization Background

The unique inability of acpcPNA to form self-pairing hybrids (ΔTm > 46°C between PNA·DNA and PNA·PNA) makes (1S,2S)-2-ACPC-based PNA probes ideal for microarray and electrochemical biosensor applications where probe-probe interactions must be eliminated [2]. Detection limits in the picomolar range have been demonstrated with acpcPNA probes in label-free capacitive DNA sensors . Researchers procuring this monomer for PNA synthesis benefit from built-in background suppression that alternative PNA chemistries cannot provide.

Scenario C – Design of Stable Coiled-Coil Peptide Nanocarriers and Biomaterials

The preservation of coiled-coil thermal stability (Tm > 60°C) by trans-(1S,2S)-ACPC, in contrast to the structural disruption caused by cis-ACPC, establishes this monomer as the stereochemical requirement for foldamer-based nanocarrier engineering [2]. Coiled-coil foldamers incorporating trans-(1S,2S)-2-ACPC at knob-into-hole interaction sites have been demonstrated to maintain trimeric oligomerization, exhibit no cytotoxicity in MTT assays on 3T3 cells, and serve as effective peptide nanocarriers . The hydrochloride salt form further facilitates aqueous formulation for biomedical applications .

Scenario D – Antisense and Antigene PNA Agents Requiring DNA Selectivity Over RNA

The acpcPNA system built with (1S,2S)-2-ACPC spacers exhibits higher thermal stability with DNA than with RNA of the same sequence, and the Tm is largely independent of G+C content [2]. This property is advantageous for antigene strategies targeting genomic DNA, where RNA off-target binding must be minimized. Strand displacement and duplex invasion of double-stranded DNA by acpcPNA has been experimentally validated . Procurement of (1S,2S)-2-ACPC hydrochloride as the monomer starting material supports synthesis of PNAs with these DNA-selective binding characteristics.

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